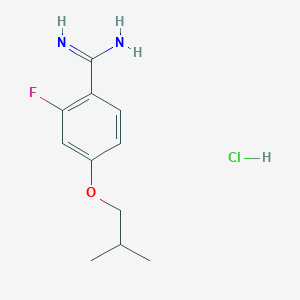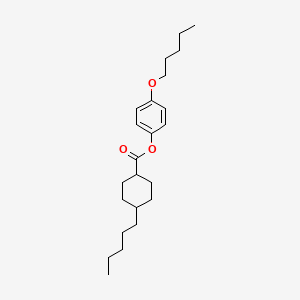![molecular formula C13H18F2N2 B12083454 N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12083454.png)
N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a difluorophenyl group and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzyl chloride and N-methylpiperidine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where N-methylpiperidine reacts with 2,3-difluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with biological targets such as receptors and enzymes.
Chemical Biology: It serves as a tool compound in chemical biology to study the effects of fluorinated aromatic compounds on biological systems.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[(2,3-difluorophenyl)methyl]-4-sulfamoylbenzamide: Another compound with a difluorophenyl group, used in studies involving carbonic anhydrase inhibition.
N-[(2,3-difluorophenyl)carbamothioyl]benzamide: A related compound with a carbamothioyl group, used in various chemical and biological studies.
Uniqueness
N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring and the presence of both difluorophenyl and methylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H18F2N2 |
|---|---|
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C13H18F2N2/c1-17(11-5-3-7-16-8-11)9-10-4-2-6-12(14)13(10)15/h2,4,6,11,16H,3,5,7-9H2,1H3 |
Clave InChI |
KXGRJIZOMMHGQP-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=C(C(=CC=C1)F)F)C2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)
![Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate](/img/structure/B12083385.png)
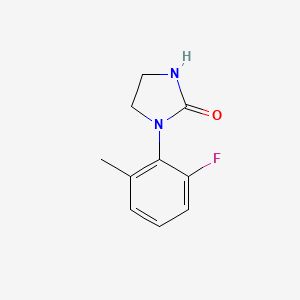




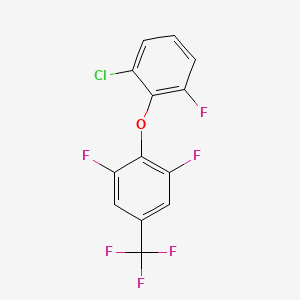

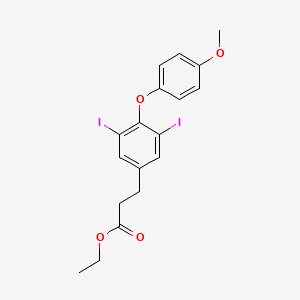
amine](/img/structure/B12083430.png)

